3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6/c1-11-21-14(17(18,19)20)10-15(22-11)25-5-7-26(8-6-25)16-9-12-3-2-4-13(12)23-24-16/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQBDGIHHRPNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NN=C4CCCC4=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structural characteristics significantly influence its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H23F3N4 |
| Molecular Weight | 424.49 g/mol |
| CAS Number | 1775331-60-6 |
| Melting Point | Not available |
| Solubility | Not specified |
The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl substitution increases the compound's metabolic stability and enhances its pharmacological profile. Research indicates that such modifications can lead to improved therapeutic effects or reduced side effects through better receptor binding.
Anticancer Activity
Studies have shown that similar compounds featuring pyrimidine and piperazine moieties exhibit significant anticancer properties. For instance, a derivative with a similar scaffold demonstrated an IC50 value of 0.52 μM against COX-II, indicating potent anti-inflammatory properties that could be leveraged in cancer therapy .
Inhibition of Enzymatic Activity
The compound's potential as a COX-II inhibitor has been explored, with findings suggesting moderate inhibitory activity against COX-I and significant inhibition against COX-II. This dual action is crucial in managing inflammation-related conditions .
Neuropharmacological Effects
Research on related compounds has indicated potential neuropharmacological effects, particularly in modulating neurotransmitter systems. Compounds with similar structures have shown promise in treating anxiety and depression by interacting with serotonin receptors .
Case Studies
- Case Study on COX Inhibition :
- Neuropharmacological Assessment :
Scientific Research Applications
Molecular Formula
The molecular formula is , indicating the presence of fluorine and nitrogen, which are often associated with enhanced biological activity.
Drug Design
The pyridazine ring system is known for its role in drug design due to its ability to interact with biological targets effectively. The compound has been investigated for its potential as an allosteric modulator of various receptors, including metabotropic glutamate receptors (mGluRs), which are implicated in several neurological disorders .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridazine compounds exhibit anticancer properties. For instance, compounds similar to 3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine have shown efficacy against specific cancer cell lines by inhibiting cell proliferation and inducing apoptosis .
Neuropharmacology
The compound has been explored for its effects on central nervous system disorders, particularly as a potential treatment for anxiety and depression. Its interaction with serotonin receptors suggests it may modulate mood-related pathways .
Synthetic Routes
The synthesis of the compound typically involves multi-step organic reactions, including the formation of the pyrimidine core through condensation reactions followed by the introduction of the trifluoromethyl group via nucleophilic substitution methods.
Case Study: Antidepressant Potential
A notable study evaluated the antidepressant-like effects of related compounds in animal models. The results indicated that these compounds could significantly reduce depressive behaviors, suggesting their potential as novel antidepressant agents .
| Study | Compound | Findings |
|---|---|---|
| 1 | This compound | Showed significant inhibition of cancer cell proliferation |
| 2 | Related pyridazine derivatives | Induced antidepressant-like effects in rodent models |
Q & A
Basic Research Questions
Synthesis Optimization and Structural Confirmation Q: What methodologies are recommended for synthesizing this compound and confirming its structural integrity? A: Multi-step synthesis typically involves coupling reactions between piperazine and pyrimidine/pyridazine precursors under controlled conditions (e.g., anhydrous solvents, reflux). Key steps include:
- Nucleophilic substitution for piperazine linkage (e.g., using DIPEA as a base).
- Cyclization to form the dihydrocyclopenta[c]pyridazine core. Structural confirmation requires 1H/13C NMR for functional group analysis, HRMS for molecular weight validation, and X-ray crystallography (if crystals are obtainable) for absolute configuration .
Baseline Physicochemical Profiling Q: Which assays are critical for determining the compound’s solubility, stability, and lipophilicity? A:
- Solubility: Shake-flask method in buffers (pH 1–7.4) with HPLC-UV quantification.
- Lipophilicity: Reverse-phase HPLC to measure logP/logD.
- Stability: Forced degradation studies under heat, light, and hydrolytic conditions, monitored via LC-MS .
Initial Pharmacological Screening Q: How should researchers design in vitro assays to evaluate target engagement? A: Use radioligand binding assays or fluorescence polarization for receptor affinity screening. For enzyme targets, employ kinetic assays (e.g., spectrophotometric monitoring of substrate conversion). Include positive/negative controls and dose-response curves (e.g., IC50 determination) .
Advanced Research Questions
Mechanistic Elucidation of Target Interactions Q: What advanced techniques can elucidate the compound’s binding mode with biological targets? A:
- Molecular docking (AutoDock Vina, Schrödinger Suite) using crystallographic target structures.
- Surface plasmon resonance (SPR) for real-time kinetics (ka/kd measurements).
- Cryo-EM or X-ray co-crystallography (if stable complexes form) .
Resolving Contradictory Activity Data Q: How to address discrepancies in reported biological activities across studies? A:
- Standardize assays (e.g., uniform cell lines, incubation times).
- Comparative meta-analysis of experimental conditions (e.g., ATP concentrations in kinase assays).
- Proteomic profiling to identify off-target effects that may explain variability .
Structure-Activity Relationship (SAR) Challenges Q: What strategies optimize SAR studies for piperazine-pyridazine hybrids? A:
- Fragment-based design: Systematically modify substituents on the pyrimidine (e.g., CF3 vs. CH3) and piperazine (e.g., aryl vs. alkyl groups).
- Free-Wilson analysis to quantify contributions of individual moieties to activity.
- 3D-QSAR (CoMFA/CoMSIA) to map steric/electronic requirements .
In Vivo/In Vitro Disconnect Analysis Q: How to troubleshoot poor correlation between in vitro potency and in vivo efficacy? A:
- Assess plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays).
- Pharmacokinetic profiling (Cmax, AUC, t1/2) in rodent models.
- Use PBPK modeling to predict tissue distribution .
Methodological Tables
Table 1: Key Analytical Techniques for Structural Validation
| Technique | Application | Example Parameters |
|---|---|---|
| 1H NMR | Confirmation of piperazine linkage | δ 3.2–3.5 ppm (piperazine CH2) |
| HRMS | Molecular ion verification | m/z calculated for C19H18F3N7: 402.1563 |
| X-ray | Absolute stereochemistry | P21/c space group, R-factor < 0.05 |
Table 2: Common Pitfalls in SAR Studies
| Issue | Mitigation Strategy |
|---|---|
| Low solubility | Introduce polar groups (e.g., -OH, -COOH) |
| Metabolic instability | Replace labile moieties (e.g., methyl → cyclopropyl) |
| Off-target binding | Pharmacophore screening against unrelated targets |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
